Cas no 929973-89-7 (6-amino-5,6,7,8-tetrahydroquinazolin-2-ol)
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline
- 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol
- AKOS000141302
- CS-0354208
- AKOS015996128
- 929973-89-7
- EN300-87248
-
- MDL: MFCD09732243
- Inchi: 1S/C8H11N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h4,6H,1-3,9H2,(H,10,11,12)
- InChI Key: XBLDEXYVLSLNKF-UHFFFAOYSA-N
- SMILES: O=C1N=CC2=C(CCC(C2)N)N1
Computed Properties
- Exact Mass: 165.090211983Da
- Monoisotopic Mass: 165.090211983Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 67.5Ų
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87248-0.05g |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 0.05g |
$816.0 | 2023-02-11 | ||
| Enamine | EN300-87248-0.1g |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 0.1g |
$855.0 | 2023-02-11 | ||
| Enamine | EN300-87248-0.25g |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 0.25g |
$893.0 | 2023-02-11 | ||
| Enamine | EN300-87248-0.5g |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 0.5g |
$933.0 | 2023-02-11 | ||
| Enamine | EN300-87248-1.0g |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 1.0g |
$971.0 | 2023-02-11 | ||
| Enamine | EN300-87248-2.5g |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 2.5g |
$1903.0 | 2023-02-11 | ||
| Enamine | EN300-87248-5.0g |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 5.0g |
$2816.0 | 2023-02-11 | ||
| Enamine | EN300-87248-10.0g |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 10.0g |
$4176.0 | 2023-02-11 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22068-100MG |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 95% | 100MG |
¥ 1,056.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22068-250MG |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol |
929973-89-7 | 95% | 250MG |
¥ 1,683.00 | 2023-04-12 |
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol Suppliers
6-amino-5,6,7,8-tetrahydroquinazolin-2-ol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol
Recent Advances in the Study of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol (CAS: 929973-89-7): A Promising Scaffold in Medicinal Chemistry
The compound 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol (CAS: 929973-89-7) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic scaffold, characterized by its fused bicyclic structure, has been explored as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators, making it a focal point for drug discovery efforts.
One of the most notable advancements in the study of 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have successfully derivatized this scaffold to create potent and selective inhibitors targeting specific kinases, such as EGFR and CDK2. These derivatives exhibit improved binding affinity and pharmacokinetic profiles, as demonstrated in recent in vitro and in vivo studies.
In addition to its kinase inhibitory potential, 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol has shown promise as an antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of novel derivatives with potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli. The mechanism of action involves interference with bacterial cell wall synthesis and DNA replication, offering a potential solution to the growing challenge of antibiotic resistance.
Another exciting development is the exploration of this scaffold in CNS drug discovery. Its structural similarity to known neuromodulators has led to the development of compounds with anxiolytic and antidepressant effects. Preclinical studies have demonstrated that certain derivatives of 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol can cross the blood-brain barrier and modulate neurotransmitter systems, such as GABA and serotonin, without significant off-target effects.
The synthetic accessibility of 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol further enhances its appeal as a medicinal chemistry scaffold. Recent improvements in synthetic methodologies, including catalytic hydrogenation and microwave-assisted synthesis, have enabled the efficient production of this compound and its derivatives on a gram scale. These advancements have facilitated structure-activity relationship (SAR) studies, allowing researchers to optimize the scaffold for specific therapeutic targets.
Despite these promising developments, challenges remain in the clinical translation of 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol-based therapeutics. Issues such as metabolic stability, solubility, and potential toxicity need to be addressed through further medicinal chemistry optimization. However, the growing body of research on this scaffold underscores its potential to yield novel therapeutics for a range of diseases. Future studies are expected to focus on the development of more selective and potent derivatives, as well as the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms.
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